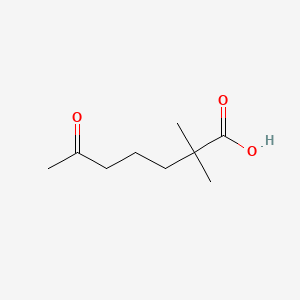

2,2-Dimethyl-6-oxoheptanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

461-11-0 |

|---|---|

Molecular Formula |

C9H16O3 |

Molecular Weight |

172.22 g/mol |

IUPAC Name |

2,2-dimethyl-6-oxoheptanoic acid |

InChI |

InChI=1S/C9H16O3/c1-7(10)5-4-6-9(2,3)8(11)12/h4-6H2,1-3H3,(H,11,12) |

InChI Key |

KDCDRDLFMIISIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCCC(C)(C)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dimethyl 6 Oxoheptanoic Acid

De Novo Synthesis Strategies

De novo synthesis provides a direct and controllable pathway to 2,2-Dimethyl-6-oxoheptanoic acid and related structures from readily available precursors. These methods often rely on the oxidative cleavage of specific carbon-carbon bonds.

Oxidative cleavage is a powerful reaction that breaks down larger molecules into smaller, functionalized fragments. masterorganicchemistry.comlibretexts.org In the context of synthesizing oxoheptanoic acids, this strategy is particularly effective when starting with specific cyclic or unsaturated precursors. masterorganicchemistry.comlibretexts.org

A notable precursor for a structurally related compound, 2,6-dimethyl-4-oxo-heptanoic acid, is dihydrotagetone. google.com Dihydrotagetone, or 2,6-dimethyl-7-octen-4-one, can be isolated from natural sources, particularly from the essential oil of plants from the Tagetes species, such as Tagetes minuta. google.compublish.csiro.au

The synthesis involves the oxidative cleavage of the carbon-carbon double bond in dihydrotagetone. This reaction specifically targets the alkene functional group, breaking it to form carbonyl groups. Standard laboratory procedures for this transformation utilize a combination of oxidizing agents. A common method involves using potassium permanganate (B83412) (KMnO₄) and sodium metaperiodate (NaIO₄). publish.csiro.au The reaction is typically performed in a solvent mixture, such as tert-butanol (B103910) and water.

To enhance the efficiency and reaction rates of dihydrotagetone oxidation, catalytic and alternative energy sources have been employed.

Alumina-Catalyzed Oxidation: The use of alumina (B75360) (Al₂O₃) as a catalyst has been shown to accelerate the oxidative cleavage of dihydrotagetone. google.com In this heterogeneous catalytic approach, alumina facilitates the reaction, often leading to improved yields and milder reaction conditions compared to non-catalyzed processes. researchgate.netmatec-conferences.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis to significantly reduce reaction times. asianpubs.orgrsc.org The synthesis of 2,6-dimethyl-4-oxo-heptanoic acid from dihydrotagetone can be dramatically expedited using this technique. Under conventional heating, the reaction may require up to 16 hours. publish.csiro.au In contrast, a microwave-assisted protocol can reduce the reaction time to a matter of minutes. google.com For instance, a mixture of dihydrotagetone, sodium bicarbonate, sodium metaperiodate, potassium permanganate, and alumina in a tert-butanol-water solvent system can be efficiently converted to the product under microwave irradiation (e.g., at 300 W). publish.csiro.au

Carboxylic acids with keto- and branched-chain functionalities, such as this compound and its analogs, are valuable intermediates in organic synthesis. ontosight.ai They serve as chiral synthons, which are building blocks used in the construction of complex, stereochemically defined molecules. google.com The presence of multiple functional groups—a carboxylic acid, a ketone, and a chiral center in some derivatives—allows for a wide range of subsequent chemical modifications. These compounds are precursors for synthesizing fragrances, flavorings, and pharmaceuticals. ontosight.aigoogle.com For example, the related compound (±)-3-ethyl-3-methyl-6-oxoheptanoic acid has been synthesized as the racemate of a natural product degradation compound, highlighting the importance of this structural motif in natural product chemistry. rsc.org

Oxidative Cleavage of Precursors

Chemo-Enzymatic and Biosynthetic Routes

In recent years, biocatalysis has become an increasingly important tool for chemical synthesis, offering high selectivity and environmentally benign reaction conditions. mdpi-res.comacs.org Chemo-enzymatic approaches, which combine chemical and enzymatic steps, are particularly powerful for creating complex molecules. nih.gov

Biocatalytic transformations utilize whole microbial cells or isolated enzymes to perform specific chemical reactions. mdpi-res.compublish.csiro.au While a direct biocatalytic route to this compound is not extensively documented, the synthesis of structurally similar compounds through microbial oxidation has been reported. For example, the biological oxidation of 1,8-cineole by the fungus Penicillium purpurogenum was found to produce 3-(1-hydroxy-1-methylethyl)-6-oxo-heptanoic acid, a hydroxylated analog. publish.csiro.au

This demonstrates the potential for microorganisms to catalyze the ring-opening and oxidation of cyclic precursors to form functionalized heptanoic acids. Enzymes such as oxidoreductases, hydrolases, and P450 monooxygenases are key players in these transformations. nih.govpublish.csiro.aumdpi.com The development of engineered enzymes, such as redesigned carboxylic acid reductases, further expands the scope of biocatalysis for producing valuable chemicals. nih.gov These biocatalytic methods represent a promising avenue for the sustainable and selective synthesis of this compound and its derivatives.

Table of Compounds

Chemical Reactivity and Mechanistic Studies of 2,2 Dimethyl 6 Oxoheptanoic Acid

Gas-Phase Fragmentation Pathways and Ion Chemistry

The study of gas-phase ions provides fundamental insights into the intrinsic properties of molecules, free from solvent effects. Techniques like Collision-Induced Dissociation (CID) are instrumental in elucidating the fragmentation patterns of ions, which in turn reveals information about their structure and stability.

Collision-Induced Dissociation (CID) Analysis and Product Ion Characterization

Collision-Induced Dissociation (CID) is a mass spectrometry technique used to induce the fragmentation of selected ions. nih.gov In a typical CID experiment, ions are accelerated and then collided with a neutral gas, leading to an increase in their internal energy and subsequent fragmentation. The resulting product ions are then analyzed to provide structural information about the precursor ion. nih.gov

While specific CID data for the deprotonated molecule ([M-H]⁻) of 2,2-Dimethyl-6-oxoheptanoic acid is not extensively detailed in the provided search results, studies on similar oxocarboxylic acids, such as 6-oxoheptanoic acid, offer valuable insights. researchgate.net For instance, the CID spectra of the parent anion of 6-oxoheptanoic acid have been shown to exhibit successive eliminations of neutral molecules like water (H₂O), ketene (B1206846) (CH₂CO), and dihydrogen (H₂). researchgate.net It is important to note that the loss of carbon dioxide (CO₂) from the parent ion of 6-oxoheptanoic acid is reportedly inhibited due to the lack of stabilization for the resulting fragment ion. researchgate.net

Based on the fragmentation patterns of analogous compounds, a hypothetical CID analysis of the deprotonated this compound ([C₉H₁₅O₃]⁻) might be expected to yield the product ions summarized in the interactive table below.

Hypothetical Product Ions from CID of [this compound - H]⁻

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Plausible Structure of Neutral Loss |

|---|---|---|---|

| 171.1 | 153.1 | 18 | H₂O |

| 171.1 | 129.1 | 42 | CH₂CO |

| 171.1 | 169.1 | 2 | H₂ |

Mechanisms of Molecular Decompositions, including Successive Eliminations (e.g., water, ketene, H₂)

The fragmentation of oxocarboxylic acids in the gas phase often proceeds through distinct mechanistic pathways. researchgate.net For the related 6-oxoheptanoic acid, theoretical calculations using Density Functional Theory (DFT) have been employed to investigate these decomposition routes. researchgate.net

Water (H₂O) Elimination: The loss of a water molecule is a common fragmentation pathway for carboxylic acids. This can be initiated by the deprotonation of the carboxylic acid group, followed by an intramolecular rearrangement that facilitates the elimination of water.

Ketene (CH₂CO) Elimination: The elimination of ketene from the deprotonated 6-oxoheptanoic acid has also been observed. researchgate.net This process likely involves a rearrangement within the alkyl chain of the molecule, leading to the expulsion of the stable neutral molecule, ketene.

Dihydrogen (H₂) Elimination: The loss of a hydrogen molecule (H₂) is another documented fragmentation pathway for deprotonated 6-oxoheptanoic acid. researchgate.net The mechanism for this elimination would involve the abstraction of two hydrogen atoms from the molecular backbone.

It is reasonable to infer that this compound would undergo similar successive eliminations of water and ketene. The presence of the gem-dimethyl group at the C2 position could potentially influence the fragmentation pathways, possibly by sterically hindering certain rearrangements or by providing alternative fragmentation routes through the loss of methyl radicals, although this is less commonly observed in negative ion mode CID.

Solution-Phase Reactions and Derivatization

The presence of both a ketone and a carboxylic acid functionality makes this compound a versatile molecule in solution-phase chemistry. These two groups can exhibit distinct electrophilic and nucleophilic properties, allowing for a range of chemical transformations.

Electrophilic and Nucleophilic Reactivity of Keto-Carboxylic Acid Functionalities

The reactivity of this compound is dictated by its two functional groups: the ketone and the carboxylic acid.

Electrophilicity: An electrophile is a chemical species that accepts a pair of electrons to form a new covalent bond. masterorganicchemistry.combyjus.com Both the carbonyl carbon of the ketone and the carbonyl carbon of the carboxylic acid in this compound are electrophilic centers. They are susceptible to attack by nucleophiles. masterorganicchemistry.combyjus.com The protonation of the carbonyl oxygen under acidic conditions further enhances the electrophilicity of the carbonyl carbon, making it more reactive towards even weak nucleophiles. masterorganicchemistry.com

Nucleophilicity: A nucleophile is a reactant that provides a pair of electrons to form a new covalent bond. masterorganicchemistry.combyjus.com The oxygen atoms of both the carbonyl and hydroxyl groups of the carboxylic acid, as well as the oxygen of the ketone, possess lone pairs of electrons and can therefore act as nucleophiles. For instance, the carboxylate anion, formed by deprotonation of the carboxylic acid, is a potent nucleophile.

The interplay of these functionalities allows for a variety of reactions. For example, the ketone can undergo nucleophilic addition reactions, while the carboxylic acid can participate in acid-base reactions, esterification, and amidation.

Esterification and Amidation Reactions

The carboxylic acid group of this compound can be readily converted into esters and amides, which are important derivatives in organic synthesis.

Esterification: The reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst to form an ester is known as Fischer esterification. masterorganicchemistry.combyjus.com This is an equilibrium reaction, and often the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com For example, the reaction of this compound with methanol (B129727) in the presence of an acid catalyst like sulfuric acid would yield methyl 2,2-dimethyl-6-oxoheptanoate.

Amidation: Carboxylic acids can be converted to amides by reaction with amines. This typically requires the activation of the carboxylic acid, for instance, by converting it to an acid chloride or by using a coupling agent. A direct reaction between a carboxylic acid and an amine is possible but generally requires high temperatures. The IUPAC nomenclature for an amide derived from a carboxylic acid involves naming the acyl group and adding the suffix "-amide". stackexchange.com

Intramolecular Cyclization Pathways (e.g., Formation of γ-Butyrolactone Derivatives from Related Precursors)

Intramolecular reactions, where different parts of the same molecule react with each other, can lead to the formation of cyclic structures. In the case of keto-carboxylic acids, intramolecular cyclization is a plausible pathway, particularly when the resulting ring is a stable five- or six-membered ring.

While there is no direct evidence in the provided search results for the intramolecular cyclization of this compound itself, the formation of γ-butyrolactone derivatives from related precursors is a well-established chemical transformation. For instance, the reduction of a γ-keto acid, such as 4-oxobutanoic acid, followed by acid-catalyzed intramolecular esterification (lactonization) yields a γ-butyrolactone.

In the context of this compound, an intramolecular reaction could potentially occur between the ketone and the carboxylic acid group. However, this would lead to a seven-membered ring, which is generally less favored than the formation of five- or six-membered rings. It is more likely that a precursor to this compound, with the functional groups in a different arrangement, could undergo intramolecular cyclization. For example, a γ-keto acid with a similar carbon skeleton could cyclize to form a lactone. The study of intramolecular cyclization of N-(4,4-diethoxybutyl)-1-arylmethanimines to form pyrrolidine (B122466) derivatives demonstrates the feasibility of such ring-forming reactions from acyclic precursors. rsc.orgrsc.org

Photochemical Transformations

The study of the photochemical behavior of this compound is crucial for understanding its environmental fate and transformation pathways, particularly in atmospheric conditions. The presence of a carbonyl group makes it susceptible to photochemical reactions, primarily through Norrish Type I and Type II photolysis mechanisms. While direct studies on this compound are limited, the photochemical transformations of structurally similar compounds, such as cis-pinonic acid, provide significant insights into its expected reactivity.

Norrish Type I and Norrish Type II Photolysis Mechanisms

The absorption of ultraviolet radiation by the carbonyl group in this compound can lead to its excitation from the ground state to a singlet excited state, followed by intersystem crossing to a more stable triplet excited state. wikipedia.org From these excited states, the molecule can undergo two primary types of cleavage reactions, known as Norrish Type I and Norrish Type II reactions. wikipedia.org

Norrish Type I Reaction: This reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group, resulting in the formation of two radical fragments. wikipedia.org For this compound, this would involve the cleavage of the bond between the carbonyl carbon (C6) and the adjacent carbon atoms. This process, also referred to as α-scission, leads to the formation of an acyl radical and an alkyl radical. wikipedia.org These highly reactive radical intermediates can then participate in a variety of secondary reactions, including recombination to reform the starting ketone, decarbonylation of the acyl radical, or abstraction of protons from other molecules. wikipedia.org

Norrish Type II Reaction: This intramolecular process involves the abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-biradical intermediate. wikipedia.org In the case of this compound, the γ-hydrogens are located on the C4 carbon. The subsequent reactions of this biradical can lead to two main products: cleavage of the bond between the α- and β-carbons (β-scission) to yield an enol and an alkene, or intramolecular cyclization to form a cyclobutanol (B46151) derivative (the Norrish-Yang reaction). wikipedia.org

Studies on the photolysis of cis-pinonic acid, a bicyclic ketone that yields 3-isopropenyl-6-oxoheptanoic acid upon photoisomerization, have demonstrated the occurrence of both Norrish Type I and Type II pathways. huji.ac.ilnih.govhuji.ac.ilacs.orgresearchgate.net The major product, 3-isopropenyl-6-oxoheptanoic acid, is formed through a Norrish Type II isomerization, while minor products result from Norrish Type I splitting. huji.ac.ilnih.govhuji.ac.ilacs.orgresearchgate.net Theoretical calculations have confirmed that both reaction pathways are driven by the dynamics on the lowest triplet excited state of the molecule. huji.ac.ilhuji.ac.il Given the structural similarities, it is anticipated that this compound would also exhibit both Norrish Type I and Type II reactivity upon photolysis.

Quantum Yield Determinations in Aqueous and Gas Phases

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency and is defined as the number of molecules undergoing a specific photoreaction divided by the number of photons absorbed by the reactant. acs.org Determining the quantum yield is essential for quantifying the rate of photochemical transformation in different environmental compartments.

Given these findings for a closely related compound, it can be inferred that the photolysis of this compound would also proceed with a significant quantum yield in both aqueous and gas phases. The table below presents the quantum yield data for the analogous compound, cis-pinonic acid, which serves as a proxy for estimating the photochemical efficiency of this compound.

| Compound | Phase | Wavelength Range (nm) | Quantum Yield (Φ) | Reference |

|---|---|---|---|---|

| cis-Pinonic Acid | Aqueous | 280-400 | 0.5 ± 0.3 | huji.ac.ilnih.govhuji.ac.il |

| cis-Pinonic Acid Methyl Ester | Gas | Not Specified | 0.53 ± 0.06 | huji.ac.ilnih.govhuji.ac.ilresearchgate.net |

Computational and Theoretical Investigations of 2,2 Dimethyl 6 Oxoheptanoic Acid

Quantum Mechanical Studies

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in exploring the electronic structure and energetics that govern chemical transformations.

DFT has been instrumental in studying the fragmentation mechanisms of related oxoheptanoic acids. While direct DFT studies on 2,2-dimethyl-6-oxoheptanoic acid are not extensively published, research on the closely related 6-oxoheptanoic acid provides significant insights. Experimental characterization through electrospray ionization tandem mass spectrometry (ESI-MS/MS) has been coupled with DFT calculations to unravel the complex fragmentation pathways of its deprotonated ion, [M-H]⁻. researchgate.net

In these studies, the B3LYP functional with various basis sets (e.g., 6-311+G(d,p) for geometry optimization and 6-311++G(3df,3pd) for single-point energy calculations) has been utilized. researchgate.net The calculations revealed that for the [M-H]⁻ ion of 6-oxoheptanoic acid, fragmentation does not proceed via a simple carbon dioxide (CO₂) ejection. This is because the resulting fragment ion would lack sufficient stabilization. researchgate.net Instead, the collision-induced dissociation (CID) spectra are dominated by successive eliminations of water (H₂O), ketene (B1206846) (CH₂CO), and dihydrogen (H₂). researchgate.net These findings highlight the power of DFT to distinguish between energetically feasible and unfavorable reaction pathways that are not immediately obvious. researchgate.netrsc.org

Table 1: Summary of DFT Investigation on 6-oxoheptanoic Acid Fragmentation

| Parameter | Details | Finding |

|---|---|---|

| Parent Ion | [M-H]⁻ of 6-oxoheptanoic acid | Deprotonation occurs for mass spectrometric analysis. researchgate.net |

| Computational Method | DFT: B3LYP functional | Used to model potential fragmentation pathways and energetics. researchgate.net |

| Predicted Pathways | Successive neutral losses | H₂O, CH₂CO, and H₂ eliminations are observed. researchgate.net |

| Inhibited Pathway | CO₂ elimination | The resulting fragment ion lacks necessary stabilization, making this pathway energetically unfavorable. researchgate.net |

Potential energy surface (PES) analysis is crucial for understanding the dynamics of a reaction, mapping the energy of a system as a function of its geometry. Such analyses have been vital in studying the formation of an isomer of the target compound, 3-isopropenyl-6-oxoheptanoic acid (also known as limononic acid), which is a major product from the photolysis of cis-pinonic acid. acs.orgnih.govhuji.ac.il

These investigations employ on-the-fly dynamics simulations on a semiempirical potential energy surface, often using methods like the Orthogonalization-corrected Method 2 (OM2) with multi-reference configuration interaction (MRCI). acs.orgacs.org The calculations for the precursor, cis-pinonic acid, correctly predict the existence of both Norrish type I (alpha-cleavage) and Norrish type II (intramolecular hydrogen abstraction) photolysis pathways. acs.orgnih.gov The PES analysis shows that these reactions are driven by the dynamics on the lowest triplet excited state of the molecule. acs.orghuji.ac.il The Norrish type II pathway is the major route, leading to the formation of 3-isopropenyl-6-oxoheptanoic acid. acs.orgnih.govhuji.ac.il

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to observe the time-evolution of molecular systems, providing a bridge between static quantum mechanical pictures and real-world dynamic processes. dovepress.com

The photochemistry of carbonyl compounds is a key area of atmospheric and organic chemistry. Photodissociation dynamics simulations have been specifically applied to understand the photolysis of cis-pinonic acid, the precursor to 3-isopropenyl-6-oxoheptanoic acid. acs.orgnih.govhuji.ac.il Using on-the-fly dynamics simulations, researchers have modeled the behavior of the molecule following electronic excitation. huji.ac.il

These simulations confirm that upon absorption of light, the molecule can undergo intersystem crossing to a triplet state, from which the characteristic Norrish type I and type II reactions proceed. acs.org The simulations, by computing classical trajectories on the potential energy surface, provide detailed mechanistic pictures of these competing photochemical pathways. acs.orghuji.ac.il The reliability of these simulations hinges on the accuracy of the underlying potential surface, with semiempirical methods providing a balance of computational feasibility and accuracy for these large systems. acs.org

The surrounding environment can significantly influence a molecule's behavior. MD simulations are particularly well-suited to investigate these solvent effects. In the context of the aqueous photolysis of cis-pinonic acid, simulations were performed on both the bare molecule and its methyl ester (PAMe) hydrated with one and five water molecules. acs.orgnih.govhuji.ac.il

The results from these simulations confirmed experimental findings that the presence of water does not significantly suppress the photolysis quantum yield. acs.orghuji.ac.il This indicates that the primary photochemical processes are intrinsic to the molecule and are not substantially hindered by interactions with the aqueous solvent. Such studies are crucial for accurately modeling the atmospheric fate of organic acids where they exist in cloudwater and wet aerosols. acs.orghuji.ac.il

Table 2: Key Findings from Molecular Dynamics Simulations

| Simulation Type | System Studied | Key Insight |

|---|---|---|

| Photodissociation Dynamics | cis-Pinonic acid and its methyl ester (PAMe) | Correctly predicted both Norrish type I and Norrish type II pathways occurring from the lowest triplet excited state. acs.orgnih.gov |

| Solvent Effects | Bare and hydrated PAMe (1 and 5 H₂O molecules) | The presence of water molecules does not significantly inhibit the primary photolysis pathways. acs.orghuji.ac.il |

Structure-Reactivity Relationship Studies

A central goal of computational chemistry is to establish clear relationships between a molecule's structure and its chemical reactivity. The theoretical studies on 6-oxoheptanoic acid and its related precursors provide excellent examples.

The DFT analysis of 6-oxoheptanoic acid fragmentation demonstrates a direct link between the structure of the potential carboxylate fragment and the feasibility of the decarboxylation pathway. The lack of a mechanism to stabilize the resulting negative charge on the alkyl chain inhibits the loss of CO₂, a common fragmentation route for many carboxylic acids. researchgate.net

Similarly, the photodissociation studies of cis-pinonic acid show how its specific structure, containing a γ-hydrogen relative to the carbonyl group, predisposes it to an efficient intramolecular Norrish type II reaction. acs.org This leads to the formation of 3-isopropenyl-6-oxoheptanoic acid as the major product over other potential photochemical outcomes. acs.orgnih.govhuji.ac.il These computational models, by explaining experimental observations based on molecular structure, provide predictive power for assessing the reactivity of other, similar compounds.

Analytical Characterization in Research Methodologies

Mass Spectrometry-Based Techniques

Mass spectrometry (MS) is a cornerstone for the analysis of oxocarboxylic acids. It provides critical information on molecular weight and structure through controlled fragmentation.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like 2,2-Dimethyl-6-oxoheptanoic acid, allowing them to be ionized and transferred to the gas phase with minimal fragmentation. rsc.orgresearchgate.net In the negative ion mode, ESI typically generates the deprotonated molecule, [M-H]⁻, which for this compound would be observed at an m/z of 171.10. This technique is frequently coupled with liquid chromatography to analyze complex mixtures, such as the secondary organic aerosols formed from terpene oxidation, where keto acids are common products. researchgate.netcopernicus.org

Hybrid mass spectrometry systems, particularly those combining quadrupole and time-of-flight (TOF) analyzers (Q-TOF), are powerful tools for characterizing compounds like this compound. These instruments offer both high mass accuracy from the TOF analyzer, enabling confident determination of elemental composition, and the capacity for fragmentation studies via the quadrupole. libretexts.org Studies on the oxidation products of terpenes, such as β-caryophyllene, frequently employ UPLC-ESI-TOF-MS to identify the resulting array of oxygenated molecules, including various oxo- and dicarboxylic acids. researchgate.netrsc.orggre.ac.uk A triple quadrupole system, often used for its sensitivity and selectivity in quantitative studies, can also be employed to elucidate fragmentation pathways. libretexts.org

For the deprotonated 6-oxoheptanoic acid anion, the observed fragmentation pathways include successive eliminations of water (H₂O) and ketene (B1206846) (CH₂CO). libretexts.org Notably, the loss of carbon dioxide (CO₂), a common fragmentation for many carboxylic acids, is inhibited in 6-oxoheptanoic acid due to the lack of stabilization for the resulting fragment ion. libretexts.org

For this compound, the presence of the gem-dimethyl group at the C2 position would be expected to influence these pathways. General fragmentation rules for ketones often involve α-cleavage, the breaking of the bond adjacent to the carbonyl group. jfda-online.com The dimethyl substitution could potentially stabilize a resulting carbocation, although fragmentation is typically rationalized from the deprotonated species in negative mode ESI. The fundamental fragmentation patterns involving water and ketene loss observed for 6-oxoheptanoic acid are likely to be present, but the specific relative intensities of fragment ions would be modulated by the dimethyl substitution. libretexts.org

Chromatographic Separation Methods

Chromatographic techniques are essential for isolating this compound from complex sample matrices and for its quantification. The choice between liquid and gas chromatography depends on the volatility of the analyte and the nature of the other components in the sample.

High-performance liquid chromatography (HPLC), and its more advanced version, ultra-performance liquid chromatography (UPLC), is the method of choice for analyzing non-volatile, polar compounds like this compound. These systems are commonly coupled with mass spectrometry detectors (LC-MS) for definitive identification. rsc.orgsigmaaldrich.com In studies of secondary organic aerosols from β-caryophyllene ozonolysis, UPLC coupled to ESI-TOF-MS has been used to separate and identify a multitude of carboxylic acid products. researchgate.netgre.ac.uk The separation is typically achieved using a reverse-phase column with a gradient elution of water and an organic solvent like acetonitrile, often with a small amount of acid such as formic acid to improve peak shape. rsc.orggre.ac.uk

Below is a table showing representative UPLC parameters used for the analysis of terpene oxidation products, a matrix in which this compound could be found.

| Parameter | Value | Reference |

|---|---|---|

| System | Ultra-Performance Liquid Chromatograph | gre.ac.uk |

| Column | Acquity UPLC HSS T3 (1.8 µm, 2.1 x 100 mm) | gre.ac.uk |

| Mobile Phase A | 0.1% Formic Acid in Water | gre.ac.uk |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | gre.ac.uk |

| Gradient | 95% A (0-2 min), to 5% A (10 min), hold (10-12 min), to 95% A (12.1 min), hold (12.1-15 min) | gre.ac.uk |

| Flow Rate | 0.3 mL/min | gre.ac.uk |

| Detector | Electrospray Ionization Time-of-Flight Mass Spectrometer (ESI-ToF-MS) | gre.ac.uk |

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile organic compounds. nih.govacs.org Direct analysis of this compound by GC is not feasible due to its low volatility and polar carboxylic acid group. To make it suitable for GC analysis, the compound must first undergo chemical derivatization, a process that converts polar functional groups into less polar, more volatile ones. epa.gov Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a common technique for derivatizing carboxylic acids.

While GC is not ideal for the direct analysis of the title compound, it is the primary technique for analyzing its potential volatile precursors, such as terpenes (e.g., β-caryophyllene), and volatile byproducts that may form alongside it during chemical reactions like ozonolysis (e.g., formaldehyde, acetaldehyde). researchgate.net Analysis of these related compounds is often performed using GC coupled with a mass spectrometer (GC-MS).

The following table outlines typical GC-MS parameters for the analysis of volatile organic compounds like terpenes.

| Parameter | Value | Reference |

|---|---|---|

| System | Gas Chromatograph-Mass Spectrometer | |

| Column | Fused silica (B1680970) capillary column (e.g., DB-5ms) | |

| Carrier Gas | Helium | |

| Injection Mode | Split/Splitless | |

| Temperature Program | e.g., Start at 60°C, ramp 10°C/min to 300°C, hold 5 min | |

| Detector | Mass Spectrometer (e.g., operating in Electron Impact mode) |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to the characterization of this compound, providing insights into its structural framework and the functional groups present. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary tools employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C for Structural Confirmation)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon skeleton and the chemical environment of hydrogen atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound provides information on the number of different types of protons and their neighboring atoms. The predicted chemical shifts (δ) in parts per million (ppm) relative to a standard reference like tetramethylsilane (B1202638) (TMS) are crucial for assigning protons to their respective positions in the molecule.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₂ | 1.23 | singlet | 6H |

| -CH₂-C(CH₃)₂ | 1.60 | triplet | 2H |

| -CH₂-CH₂-C=O | 2.45 | triplet | 2H |

| -C(=O)CH₃ | 2.15 | singlet | 3H |

| -COOH | 11-12 | broad singlet | 1H |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. This technique is particularly useful for identifying the carbonyl carbons of the ketone and carboxylic acid functional groups, which resonate at characteristic downfield shifts.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -C(CH₃)₂ | 24.5 |

| -C(CH₃)₂ | 42.0 |

| -CH₂-C(CH₃)₂ | 38.0 |

| -CH₂-CH₂-C=O | 42.8 |

| -CH₂-C=O | 29.9 |

| -C(=O)CH₃ | 209.0 |

| -COOH | 182.0 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by the distinct absorption bands of its two primary functional groups: the carboxylic acid and the ketone.

The carboxylic acid group exhibits a very broad O-H stretching vibration, typically in the range of 2500-3300 cm⁻¹. This broadness is a result of hydrogen bonding. The C=O stretch of the carboxylic acid is observed as a strong, sharp peak, usually around 1700-1725 cm⁻¹.

The ketone functional group also presents a strong C=O stretching absorption. This peak is typically found in the region of 1705-1725 cm⁻¹. The presence of two distinct carbonyl peaks, or a broadened carbonyl absorption, can indicate the presence of both the carboxylic acid and ketone functionalities.

Characteristic IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Description |

|---|---|---|

| Carboxylic Acid O-H | 2500-3300 | Strong, very broad |

| Carboxylic Acid C=O | 1700-1725 | Strong, sharp |

| Ketone C=O | 1705-1725 | Strong, sharp |

| C-H (Aliphatic) | 2850-2960 | Medium to strong |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient chemical syntheses is a cornerstone of modern chemistry. Future research concerning 2,2-Dimethyl-6-oxoheptanoic acid will undoubtedly focus on the development of novel and sustainable synthetic routes that adhere to the principles of green chemistry.

Current synthetic methodologies often rely on traditional approaches that may involve harsh reagents, significant energy input, and the generation of substantial waste. The future of this compound synthesis lies in the exploration of biocatalytic and chemo-enzymatic pathways. The use of engineered enzymes, such as ketoreductases and oxidases, offers the potential for highly selective and efficient production under mild reaction conditions. researchgate.net Biocatalytic platforms, which have shown success in the asymmetric alkylation of α-keto acids, could be adapted for the synthesis of this compound and its derivatives. nih.govnih.gov

Furthermore, the utilization of renewable feedstocks is a critical aspect of sustainable synthesis. Researchers are investigating the conversion of biomass-derived platform molecules into valuable chemicals. mdpi.com Given that this compound is a known ozonolysis product of monoterpenes like α-pinene and β-pinene, which are abundant in nature, future synthetic strategies may focus on the controlled and efficient oxidation of these bio-based precursors. aip.orgnih.gov This could involve the use of novel catalytic systems that mimic natural oxidative processes, thereby reducing the reliance on petrochemical-based starting materials.

The table below summarizes potential sustainable approaches for the synthesis of this compound.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste | Engineering of specific enzymes (e.g., oxidases, reductases), whole-cell biocatalyst development |

| Chemo-enzymatic Synthesis | Combination of chemical and enzymatic steps for optimal efficiency | Integration of catalytic steps, optimization of reaction cascades |

| Oxidation of Monoterpenes | Utilization of renewable feedstocks | Development of selective and efficient oxidation catalysts, understanding reaction mechanisms |

| Flow Chemistry | Improved safety, scalability, and process control | Design of continuous flow reactors, optimization of reaction parameters |

Advanced Mechanistic Elucidation of Complex Reaction Pathways

A thorough understanding of the reaction mechanisms governing the formation and transformation of this compound is crucial for optimizing its synthesis and exploring its potential applications. Future research will employ advanced analytical and computational techniques to unravel the intricate details of these reaction pathways.

The ozonolysis of monoterpenes, a significant atmospheric process, is a key area of investigation. aip.orgnih.gov The formation of this compound from the ozonolysis of β-pinene, for instance, involves a series of complex steps, including the formation and subsequent reactions of Criegee intermediates. researchgate.netrsc.org Advanced spectroscopic techniques, such as time-resolved infrared and mass spectrometry, will be instrumental in detecting and characterizing these transient intermediates.

Computational chemistry, particularly density functional theory (DFT), will play a pivotal role in mapping out the potential energy surfaces of these reactions. rsc.orgmacalester.edu By calculating the transition state energies and reaction barriers, researchers can predict the most favorable pathways and identify key intermediates. aip.org This theoretical insight, when combined with experimental data, will provide a comprehensive picture of the reaction mechanism.

The table below outlines key areas for mechanistic investigation.

| Reaction Pathway | Key Questions to Address | Methodologies |

| Monoterpene Ozonolysis | What are the specific Criegee intermediates and subsequent reaction steps leading to this compound? | Time-resolved spectroscopy, mass spectrometry, computational modeling (DFT) |

| Biocatalytic Synthesis | What is the structure and catalytic mechanism of the enzymes involved? | X-ray crystallography, enzyme kinetics, site-directed mutagenesis |

| Chemical Synthesis | What are the roles of catalysts and reaction conditions in determining product selectivity? | In-situ reaction monitoring, kinetic studies, isotopic labeling |

Exploration of Undiscovered Biochemical Roles and Pathways

While this compound has been identified as a chemical entity, its potential roles in biological systems remain largely unexplored. A significant future research direction will be the investigation of its biochemical significance, including its potential involvement in metabolic pathways and its biological activities.

Given its structural similarity to other keto acids and its origin from the degradation of isoprenoids, it is plausible that this compound participates in cellular metabolism. researchgate.netfrontiersin.orgcreative-proteomics.com Isoprenoids are a vast and diverse class of natural products with numerous biological functions. researchgate.netfrontiersin.orgcreative-proteomics.com The degradation of these complex molecules can lead to a variety of smaller, functionalized products. Future research could explore whether this compound is a metabolic intermediate or a signaling molecule in certain organisms.

Metabolomic and lipidomic studies will be crucial in identifying the presence and quantifying the levels of this compound in various biological samples. The related compound, geranic acid, has been shown to be involved in fatty acid metabolism and is produced by certain microorganisms. hmdb.canih.govnih.gov Investigating the metabolic fate of this compound could reveal novel enzymatic pathways and connections to other metabolic networks. Furthermore, screening for potential biological activities, such as antimicrobial or signaling properties, could uncover previously unknown functions.

Integration of Multiscale Computational and Experimental Approaches

The synergy between computational modeling and experimental investigation is a powerful paradigm in modern scientific research. Future studies on this compound will greatly benefit from the integration of multiscale computational and experimental approaches to provide a holistic understanding of its chemical and physical properties.

Computational methods, ranging from quantum mechanics to molecular dynamics, can be employed to predict a wide range of properties, including molecular structure, spectroscopic signatures, and reactivity. nih.govosti.gov For instance, DFT calculations can be used to predict the vibrational frequencies of this compound, which can then be compared with experimental infrared and Raman spectra for structural confirmation.

Molecular dynamics simulations can provide insights into the behavior of this compound in different environments, such as in solution or at interfaces. This information is valuable for understanding its solubility, partitioning behavior, and potential interactions with biological membranes or macromolecules.

The integration of these computational predictions with experimental data from techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and various forms of mass spectrometry will be essential for validating theoretical models and providing a comprehensive characterization of this molecule. This combined approach will not only deepen our fundamental understanding of this compound but also guide the design of new experiments and applications.

The table below highlights the potential of integrated computational and experimental approaches.

| Property of Interest | Computational Approach | Experimental Technique |

| Molecular Structure | Density Functional Theory (DFT) | NMR Spectroscopy, X-ray Crystallography |

| Spectroscopic Properties | Time-Dependent DFT (TD-DFT) | UV-Vis, IR, and Raman Spectroscopy |

| Reactivity and Mechanisms | DFT, Ab Initio Molecular Dynamics | Kinetic Studies, Isotope Labeling |

| Intermolecular Interactions | Molecular Dynamics (MD) Simulations | Calorimetry, Surface Plasmon Resonance |

Q & A

Basic: What are the established synthetic routes for 2,2-Dimethyl-6-oxoheptanoic acid in academic laboratories?

Answer: A common approach involves Claisen condensation of ethyl acetoacetate with a branched alkyl halide (e.g., 1-bromo-3-methylbutane), followed by hydrolysis of the ester and ketone protection/deprotection steps. For example, tert-butyl-6-oxo intermediates (as in ) can be adapted using acid-labile protecting groups to prevent undesired side reactions. Purification typically employs acid-base extraction and recrystallization.

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy : 1H and 13C NMR to confirm branching (e.g., dimethyl groups at C2) and ketone/carboxylic acid functionalities. Overlapping signals may require 2D techniques (COSY, HSQC).

- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch for ketone and carboxylic acid).

- Mass Spectrometry : High-resolution MS to verify molecular ion ([M-H]⁻ expected for carboxylic acid).

- HPLC : To assess purity (>95% by area normalization). Reference PubChem data for validation .

Advanced: How can researchers resolve discrepancies in spectroscopic data for derivatives of this compound?

Answer:

- Stereochemical anomalies : Use computational methods (DFT calculations) to predict NMR chemical shifts and compare with experimental data.

- Impurity analysis : Employ LC-MS to identify byproducts from incomplete reactions or degradation.

- Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation. Contradictions may arise from polymorphic forms or solvent inclusion .

Advanced: What strategies enable stereoselective synthesis of chiral analogs of this compound?

Answer:

- Asymmetric catalysis : Use chiral ligands (e.g., BINOL-derived catalysts) during key steps like aldol or Michael additions.

- Chiral auxiliaries : Incorporate Evans oxazolidinones to control stereochemistry at the β-keto position.

- Kinetic resolution : Enzymatic hydrolysis of racemic esters (e.g., lipase-mediated reactions). Evidence from similar oxazinane syntheses supports these approaches .

Basic: What purification methods are effective for isolating this compound from complex mixtures?

Answer:

- Acid-base extraction : Leverage the compound’s carboxylic acid group by protonating in acidic conditions and extracting into organic solvents.

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane.

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) for high yield and purity .

Advanced: How does steric hindrance from the 2,2-dimethyl group influence reactivity in nucleophilic acyl substitution?

Answer: The dimethyl group reduces electrophilicity at the carbonyl carbon, necessitating:

- Activated electrophiles : Use acyl chlorides instead of esters.

- Catalysis : Employ DMAP (4-dimethylaminopyridine) to enhance reaction rates.

- High-temperature conditions : Mitigate steric effects in SN2 mechanisms. Comparative studies with linear analogs (e.g., 6-oxoheptanoic acid ) highlight these challenges.

Advanced: What in vitro models are suitable for evaluating the bioactivity of this compound in cancer research?

Answer:

- Cell viability assays : MTT or resazurin-based tests in cancer cell lines (e.g., HeLa, MCF-7).

- Apoptosis markers : Measure caspase-3 activation via Western blot.

- Structure-activity studies : Synthesize analogs (e.g., ester or amide derivatives) to probe functional group contributions. Related compounds (e.g., ethyl 6-(1-naphthyl)-6-oxohexanoate ) guide these protocols.

Basic: How can researchers mitigate oxidation side reactions during the synthesis of this compound?

Answer:

- Protecting groups : Use acetals to shield the ketone during ester hydrolysis.

- Inert atmosphere : Conduct reactions under nitrogen/argon to prevent radical-mediated oxidation.

- Low-temperature conditions : Slow reaction kinetics to favor desired pathways. Lessons from ozonolysis protocols are applicable.

Advanced: What computational tools aid in predicting the metabolic stability of this compound derivatives?

Answer:

- ADMET prediction software : SwissADME or ADMETlab to assess permeability, CYP450 interactions.

- Docking studies : AutoDock Vina for binding affinity to target enzymes (e.g., dehydrogenases).

- MD simulations : GROMACS to study interactions with biological membranes.

Basic: What safety protocols are critical when handling this compound in the lab?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.